Cas no 2229094-35-1 (2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)

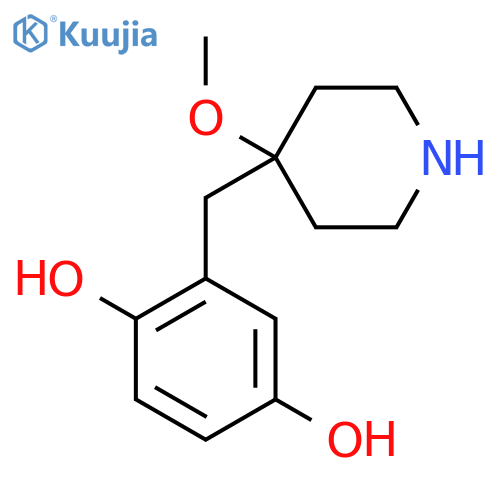

2229094-35-1 structure

商品名:2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol

2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol 化学的及び物理的性質

名前と識別子

-

- 2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol

- EN300-1764325

- 2229094-35-1

- 2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol

-

- インチ: 1S/C13H19NO3/c1-17-13(4-6-14-7-5-13)9-10-8-11(15)2-3-12(10)16/h2-3,8,14-16H,4-7,9H2,1H3

- InChIKey: VIMPFYQLETWQSP-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(CC2C=C(C=CC=2O)O)CCNCC1

計算された属性

- せいみつぶんしりょう: 237.13649347g/mol

- どういたいしつりょう: 237.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1764325-0.05g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 0.05g |

$851.0 | 2023-09-20 | ||

| Enamine | EN300-1764325-10.0g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 10g |

$4360.0 | 2023-06-03 | ||

| Enamine | EN300-1764325-5.0g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1764325-0.1g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 0.1g |

$892.0 | 2023-09-20 | ||

| Enamine | EN300-1764325-0.25g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 0.25g |

$933.0 | 2023-09-20 | ||

| Enamine | EN300-1764325-5g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1764325-10g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 10g |

$4360.0 | 2023-09-20 | ||

| Enamine | EN300-1764325-0.5g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 0.5g |

$974.0 | 2023-09-20 | ||

| Enamine | EN300-1764325-2.5g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 2.5g |

$1988.0 | 2023-09-20 | ||

| Enamine | EN300-1764325-1g |

2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |

2229094-35-1 | 1g |

$1014.0 | 2023-09-20 |

2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2229094-35-1 (2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬